![molecular formula C35H64O7 B1665508 Annonacin CAS No. 111035-65-5](/img/structure/B1665508.png)
Annonacin
Overview
Description
Annonacin is a chemical compound found in some fruits such as the paw paw, custard apples, soursop, and others from the family Annonaceae . It is a member of the class of compounds known as acetogenins . Annonacin has toxic effects, especially in the nervous system . It is also a potent and lipophilic acetogenin that inhibits mitochondrial complex I .
Synthesis Analysis
Annonaceous acetogenins have been studied for their isolation, structure elucidation, synthesis, biological evaluation, mechanism of action, and toxicity .Molecular Structure Analysis
Annonacin has a molecular formula of C35H64O7 . It has an average mass of 596.878 Da and a mono-isotopic mass of 596.465210 Da . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 26 freely rotating bonds .Chemical Reactions Analysis
Annonacin has shown promising activity against several types of cancer . It has also been found to have anti-proliferative effects on both endometrial cancer cell lines and primary cells .Physical And Chemical Properties Analysis
Annonacin has a density of 1.0±0.1 g/cm3, a boiling point of 756.2±55.0 °C at 760 mmHg, and a flash point of 227.0±25.0 °C . It has a molar refractivity of 169.0±0.3 cm3 and a molar volume of 568.4±3.0 cm3 .Scientific Research Applications
- Annonacin has gained attention due to its potent anti-cancer activity. Researchers have identified it as a major annonaceous acetogenin in Soursop leaves . It exhibits cytotoxic effects against cancer cells, making it a potential candidate for cancer therapy.
- Annonacin has demonstrated anti-tumor properties by inhibiting cell proliferation and inducing apoptosis. It targets mitochondrial complexes, disrupting energy production in cancer cells .
- Preliminary studies suggest that Annonacin may help regulate blood sugar levels. Its anti-diabetic effects warrant further investigation .
- Annonacin exhibits antimicrobial properties, making it useful against bacterial and fungal infections. Researchers have explored its potential as a natural biopesticide .
- The leaves of Soursop, rich in Annonacin, have been traditionally used as bioinsecticides. They effectively repel insects and pests .
- Annonacin is part of a complex mixture of phytochemicals in Soursop leaves. Other compounds include flavonoids, alkaloids, and phenolics .
- Recent studies have identified 2ʹ-hydroxy-5ʹ methylchalcone (a flavonoid) in Soursop leaves for the first time . Further research can explore its unique properties.
Anti-Cancer Properties
Anti-Tumor Effects
Anti-Diabetic Potential
Anti-Bacterial and Anti-Fungal Activities
Bioinsecticidal Properties
Phytochemical Composition
Novelty and Future Research
Formulation Development
Mechanism of Action
Target of Action
Annonacin, an acetogenin found in Annona muricata, primarily targets the mitochondrial complex I and sodium/potassium (NKA) and sarcoplasmic reticulum (SERCA) ATPase pumps . These targets play crucial roles in cellular energy production and ion homeostasis .
Mode of Action
Annonacin interacts with its targets by inhibiting their function. It suppresses mitochondrial complex I, leading to ATP depletion . Additionally, it represses ubiquinone-linked NADH oxidase, a crucial component expressed on the membrane of cancer cells . Annonacin also acts as an inhibitor of NKA and SERCA ATPase pumps .
Biochemical Pathways
Annonacin’s action affects several biochemical pathways. It induces cell cycle arrest at the G1 phase in T24 bladder cancer cells by stimulating p21, and causes cytotoxicity in a Bax and caspase-3-related pathway . It also promotes apoptosis in cancer cells by activating the caspase 3 and Bax pathways . Moreover, it can promote selective cancer cell death via NKA-dependent and SERCA-dependent pathways .
Pharmacokinetics
Its poor solubility can limit its bioavailability . To overcome this, research has explored the use of supramolecular polymer micelles (SMPMs) to encapsulate annonacin, increasing its solubility in aqueous media and boosting its bioavailability by a factor of 13 in a simulated human digestive system .
Result of Action
Annonacin exhibits potent cytotoxic effects against various cancer cell lines . It significantly reduces tumor size and progression . In addition, it promotes selective cancer cell death, making it a potential therapeutic compound for cancer treatment . It’s worth noting that annonacin has also been associated with neurotoxic effects .
Action Environment
The action of annonacin can be influenced by various environmental factors. For instance, the plant’s growth conditions can affect the concentration of annonacin in Annona species . Furthermore, the bioavailability and efficacy of annonacin can be influenced by the formulation and delivery method used . More research is needed to fully understand how environmental factors influence annonacin’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Annonacin has shown promising results in combating cancer in comparison to chemo and radiotherapies which are toxic besides having serious side effects . Further detailed studies on anti-cancer explorations of Annona species could be proved fruitful in paving new and innovative methodologies for novel anti-cancer drug discovery and development .
properties
IUPAC Name |
(2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNODZYPOIPVPRF-CGWDHHCXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892989 | |
Record name | Annonacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111035-65-5 | |
Record name | (+)-Annonacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111035-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Annonacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Annonacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANNONACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40372ET6TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of annonacin?
A1: Annonacin is a potent inhibitor of mitochondrial complex I, a crucial enzyme in the electron transport chain responsible for cellular energy production. [, ] This inhibition disrupts ATP production, leading to a cascade of downstream effects. [, ]
Q2: What are the downstream consequences of annonacin-induced mitochondrial complex I inhibition?
A2: Inhibition of mitochondrial complex I by annonacin leads to decreased ATP levels, [, ] retrograde transport of mitochondria, [] and ultimately, cell death. [] Studies have also shown that annonacin induces tau pathology, characterized by the redistribution of tau protein from axons to the cell body, potentially contributing to neurodegenerative processes. []
Q3: How does annonacin affect cancer cells?
A3: In addition to its effects on mitochondrial complex I, annonacin exhibits anti-cancer properties through several mechanisms. Studies show it can inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, [, ] suppress mTOR activation, [] induce cell cycle arrest at the G1 phase, [, ] and promote apoptosis in cancer cells. [, , ]
Q4: Does annonacin exhibit synergistic effects with other anti-cancer drugs?
A4: Yes, research indicates that annonacin can synergize with sorafenib, a drug used to treat hepatocellular carcinoma, to enhance anti-tumor activity in vitro and in vivo. [] This synergistic effect is attributed to the combined ability to reduce intracellular ATP levels and induce apoptosis. []
Q5: What is the molecular formula and weight of annonacin?
A5: Annonacin has the molecular formula C35H64O7 and a molecular weight of 596.89 g/mol. [, ]
Q6: What spectroscopic techniques are used to characterize annonacin?
A6: Researchers commonly employ a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to elucidate the structure of annonacin and its derivatives. [, , , , , , ]
Q7: Are there any known material compatibility issues with annonacin?
A7: While specific material compatibility information is limited in the provided research, annonacin's lipophilic nature suggests potential interactions with certain materials. Further studies are needed to assess material compatibility comprehensively.
Q8: Does annonacin possess any catalytic properties?
A8: The provided research does not indicate any intrinsic catalytic properties of annonacin. Its primary mode of action revolves around binding and inhibiting mitochondrial complex I rather than catalyzing chemical reactions.
Q9: How has computational chemistry been used to study annonacin?
A10: Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions between annonacin and potential target proteins. For instance, these methods were used to assess its binding affinity to the nucleotide binding domain of the multi-drug resistance protein ABCB1 [] and the catalytic domain of DNA methyltransferase 1 (DNMT1). []
Q10: How do structural modifications impact the activity of annonacin and its analogs?
A11: Structural modifications, such as changes in the THF ring configuration, the length of the alkyl chain, and the number and position of hydroxyl groups, have been shown to affect the biological activity of annonacin and its analogs. [, , , ] For example, the presence of a cis configuration in the THF ring, as seen in cis-annonacin, can significantly enhance cytotoxicity compared to the trans isomer. [] Acetylation or methoxymethylation of hydroxyl groups in some acetogenins can also alter their activity, potentially reducing toxicity and enhancing antifeedant effects. []
Q11: What are some strategies to improve the solubility and bioavailability of annonacin?
A12: Research suggests that encapsulating annonacin in supramolecular polymer micelles (SMPMs) can enhance its solubility in aqueous media and significantly improve its bioavailability in a simulated human digestive system. [] This encapsulation also demonstrated increased cytotoxic activity compared to free annonacin in water. []
Q12: What is known about the absorption, distribution, metabolism, and excretion of annonacin?
A14: While the provided research doesn’t offer detailed ADME data for annonacin, its lipophilic nature suggests potential for absorption through the gastrointestinal tract. Studies show that when administered systemically to rats, annonacin can cross the blood-brain barrier and accumulate in brain parenchyma. [] Further investigation is needed to fully understand its metabolic fate and excretion pathways.
Q13: What in vitro models have been used to study annonacin’s effects?
A16: Researchers have utilized a variety of in vitro models, including primary cultures of rat striatal neurons, [] human cancer cell lines (e.g., CaKi-2, ECC-1, HEC-1A, Hep G2, MCF-7), [, , , , ] and human non-tumor cells (e.g., HEK-293). [] These models have been instrumental in uncovering annonacin’s impact on cellular processes, cytotoxicity, and potential anti-cancer mechanisms.
Q14: What are the potential toxicological concerns associated with annonacin?
A19: Annonacin has been linked to neurotoxicity, particularly atypical parkinsonism, in humans. [, , , ] Research suggests a potential association between chronic consumption of soursop, a fruit rich in annonacin, and the development of this neurodegenerative disorder. [, ] Further studies are necessary to confirm the causal relationship and determine safe exposure levels.
Q15: Are there any specific drug delivery systems being explored for annonacin?
A20: Research highlights the potential of supramolecular polymer micelles (SMPMs) as a delivery system to enhance the solubility, bioavailability, and cytotoxic activity of annonacin. [] Further research exploring targeted drug delivery approaches could help maximize its therapeutic benefits while minimizing potential off-target effects.
Q16: Are there any known biomarkers for annonacin efficacy or toxicity?
A16: Current research lacks specific biomarkers for predicting annonacin's efficacy or monitoring its potential toxic effects. Identifying biomarkers could be crucial for guiding dosage, monitoring treatment response, and ensuring patient safety in any future clinical applications.
Q17: What analytical techniques are commonly employed for annonacin quantification?
A22: Various analytical methods, including high-performance liquid chromatography (HPLC), [] liquid chromatography coupled with mass spectrometry (LC-MS), [, , ] and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), [, ] have been successfully employed to quantify annonacin in different matrices.
Q18: What is the environmental impact of annonacin and its degradation?
A18: The provided research doesn't provide specific information regarding the environmental impact or degradation pathways of annonacin. Further investigations are needed to assess its potential ecotoxicological effects and develop strategies for sustainable management and disposal.
Q19: What is known about the dissolution and solubility of annonacin?
A24: Annonacin, being lipophilic, exhibits poor water solubility, which can limit its bioavailability and therapeutic applications. [, ] Research shows that its solubility can be enhanced using specific drug delivery systems like supramolecular polymer micelles. [] Further studies exploring its dissolution rate and solubility in various media are crucial for optimizing its formulation and delivery.
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